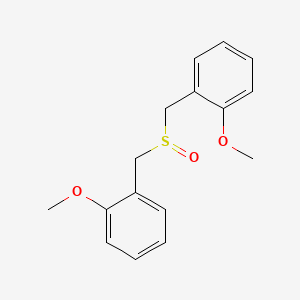

2-Methoxyphenylmethylsulfoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18O3S |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1-methoxy-2-[(2-methoxyphenyl)methylsulfinylmethyl]benzene |

InChI |

InChI=1S/C16H18O3S/c1-18-15-9-5-3-7-13(15)11-20(17)12-14-8-4-6-10-16(14)19-2/h3-10H,11-12H2,1-2H3 |

InChI Key |

GZTOWBHKEXJZAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CS(=O)CC2=CC=CC=C2OC |

Origin of Product |

United States |

Contextual Significance of Organosulfur Compounds in Contemporary Organic Synthesis

Organosulfur compounds, organic compounds containing a carbon-sulfur bond, are pivotal in modern organic synthesis. taylorandfrancis.com Their significance stems from their widespread presence in natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.com Many life-saving drugs, including penicillin and sulfa drugs, contain sulfur. wikipedia.org In the realm of chemical research, these compounds are highly valued as reagents for creating new molecules. britannica.com The unique chemical properties of organosulfur compounds, which differ from their oxygen and nitrogen-containing counterparts due to sulfur's position in the third period of the periodic table, allow for a diverse range of chemical transformations. britannica.com This has led to a recent resurgence of interest in organosulfur chemistry, particularly in areas like heterocyclic and radical chemistry, as well as in stereocontrolled processes such as asymmetric synthesis. exlibrisgroup.com

The development of efficient methods for creating carbon-sulfur bonds is a key focus in synthetic chemistry. taylorandfrancis.com This is driven by the need to synthesize complex molecules with specific biological activities. mdpi.com Organosulfur compounds are not only synthetic targets but also serve as crucial intermediates and building blocks in the synthesis of a wide array of other organic molecules. taylorandfrancis.comresearchgate.net

Role of Sulfoxides As Pervasive Intermediates and Functional Moieties in Synthetic Methodologies

Sulfoxides are recognized as one of the most important functional groups in both organic and medicinal chemistry. researchgate.net They serve as crucial synthetic intermediates for the production of a wide range of chemically and biologically active compounds. researchgate.net The sulfoxide (B87167) moiety is a key structural feature in numerous pharmaceutical agents, including proton pump inhibitors like esomeprazole (B1671258) and the wakefulness-promoting agent modafinil. mdpi.com

In synthetic organic chemistry, sulfoxides are versatile building blocks. researchgate.net Their ability to be easily converted into other functional groups makes them valuable in multistep syntheses. For instance, sulfoxides can be reduced to sulfides or oxidized to sulfones. wikipedia.org The development of new and sustainable methods for synthesizing sulfoxide-containing molecules is an active area of research, with photochemical methods gaining prominence as an environmentally friendly approach. researchgate.net

Overview of Chiral Sulfoxides and Their Prominence in Asymmetric Transformations

Chiral sulfoxides are in high demand across various sectors of the chemical industry, including the design of new synthetic reagents, pharmaceuticals, and functional materials. rsc.org Their importance lies in their application in asymmetric synthesis, where they can be used as chiral auxiliaries or chiral ligands to control the stereochemical outcome of a reaction. researchgate.netnih.gov

Several methods exist for the preparation of optically active sulfoxides, including:

Catalytic asymmetric sulfoxidation: This involves the enantioselective oxidation of a prochiral sulfide (B99878) using either chemical or enzymatic catalysts. rsc.orgwiley-vch.de

Kinetic resolution: This method involves the selective reaction of one enantiomer of a racemic sulfoxide (B87167) mixture, leaving the other enantiomer enriched. rsc.org

Nucleophilic displacement: This involves the reaction of a chiral sulfinate with an organometallic reagent. wiley-vch.de

The use of chiral sulfoxides as ligands in transition-metal-catalyzed asymmetric reactions has been a significant area of development. nih.govnih.govresearchgate.net The proximity of the chiral sulfur atom to the metal center allows for effective transfer of stereochemical information during the catalytic cycle. nih.gov Chiral sulfoxides have been successfully employed in a variety of asymmetric transformations, including cycloadditions and the synthesis of chiral epoxides. exlibrisgroup.combritannica.com

Theoretical and Computational Investigations of Sulfoxide Chemistry

Mechanistic Elucidation via Computational Modeling

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving sulfoxides. By modeling reaction pathways and transition states, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies on Reaction Pathways (e.g., Pummerer Rearrangements, Sulfoxide (B87167) Formation)

Density Functional Theory (DFT) has been extensively applied to investigate the mechanisms of key sulfoxide reactions, such as the Pummerer rearrangement and various sulfoxide formation pathways. The Pummerer rearrangement, a reaction that converts a sulfoxide to an α-acyloxy thioether, has been a particular focus of computational studies. nih.govwikipedia.org

DFT calculations have been instrumental in mapping out the step-by-step mechanism of the Pummerer reaction. These studies have shown that the reaction typically begins with the acylation of the sulfoxide. wikipedia.orgacs.org This is followed by an elimination step to form a key intermediate, a thionium (B1214772) ion, which is then attacked by a nucleophile to yield the final product. wikipedia.org Computational models have helped to determine the energetics of these steps, identifying the rate-determining step, which is often the initial acylation of the sulfoxide. nih.govacs.org

For instance, a computational study on the Pummerer reaction between a chiral sulfoxide and acetic anhydride (B1165640) revealed that the initial acetylation of the sulfoxide is the rate-determining step. nih.govacs.org Furthermore, DFT calculations have been used to understand the role of additives in stereoselective Pummerer reactions. nih.govacs.org

DFT is also crucial in understanding the formation of sulfoxides. The oxidation of sulfides is a common method for synthesizing sulfoxides, and DFT can model the transition states and intermediates involved in these oxidation reactions. acs.orgnih.govnih.gov This includes studying the mechanism of sulfide (B99878) oxidation by various oxidizing agents. acs.org Recent research has also utilized DFT to investigate the formation pathways of hydrogen polysulfides from the reaction of sulfur atoms with hydrogen sulfide. nih.gov

A summary of computational methods used in studying sulfoxide reaction mechanisms is presented in the table below.

| Reaction Type | Computational Method | Key Findings |

| Pummerer Rearrangement | DFT | Identification of the rate-determining step (sulfoxide acylation). nih.govacs.org |

| Sila-Pummerer Rearrangement | DFT | Proceeds via two transition states involving a pentacoordinated silicon intermediate. nih.gov |

| Sulfoxide Reduction by Thiols | MP2/B3LYP | Formation of a sulfurane intermediate is rate-limiting. nih.govitu.edu.tr |

| Sulfide Oxidation | DFT | Development of a risk scale for predicting oxidative susceptibility based on S-O bond dissociation enthalpies. nih.gov |

| Sulfoxide Formation | DFT | Activation of a sulfur dioxide surrogate with an organometallic reagent and trimethylsilyl (B98337) chloride proceeds through a silyl (B83357) sulfinate ester intermediate. acs.org |

| Alkyne Difunctionalization | DFT | A trans-configured intermediate is less stable, leading to Z-selectivity in the final products. acs.org |

Computational Analysis of Racemization Mechanisms in Allylic Sulfoxides

The racemization of chiral sulfoxides, particularly allylic sulfoxides, is a process of significant interest in stereochemistry. Computational methods have been vital in understanding the mechanisms behind this loss of stereochemical integrity. acs.org Allylic sulfoxides can undergo racemization at significantly lower temperatures compared to other sulfoxides. acs.orgnih.gov

The primary mechanism for the racemization of allylic sulfoxides is the Mislow-Evans rearrangement, a acs.orgnih.gov-sigmatropic rearrangement. acs.orgnih.gov In this process, the chiral allylic sulfoxide rearranges to an achiral allylic sulfenate ester intermediate, which can then rearrange back to either enantiomer of the sulfoxide, leading to racemization. acs.orgnih.gov

Computational studies, often employing DFT, have been used to model the transition state of the Mislow-Evans rearrangement. These calculations help to understand the energy barriers and the factors that influence the rate of racemization, such as the nature of the substituents on the allyl group and the sulfur atom. The solvent can also play a significant role in the racemization speed. For example, racemization of some allylic sulfoxides occurs at room temperature in apolar solvents like toluene, while the optical purity is retained for longer periods in polar solvents like methanol. acs.orgnih.gov

Prediction and Rationalization of Enantioselectivity

Computational chemistry plays a pivotal role in predicting and understanding the enantioselectivity of asymmetric reactions involving sulfoxides.

DFT and QM/MM Approaches for Asymmetric Oxidation Reactions

The asymmetric oxidation of prochiral sulfides is a primary method for producing enantiomerically enriched sulfoxides. nih.gov DFT and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for studying these reactions. organic-chemistry.org

These computational approaches are used to model the interaction between the sulfide substrate, the oxidizing agent, and the chiral catalyst. By calculating the energies of the transition states leading to the (R)- and (S)-sulfoxide products, the enantiomeric excess (ee) of the reaction can be predicted. This allows for the rational design of new catalysts and the optimization of reaction conditions to achieve higher enantioselectivity.

For example, studies have focused on vanadium-salan catalyzed asymmetric oxidation of sulfides, demonstrating high yields and enantioselectivities. organic-chemistry.org DFT calculations can help elucidate the structure of the active catalytic species and the mechanism by which it transfers an oxygen atom to the sulfide in a stereocontrolled manner.

Correlation of Absolute Configuration with Spectroscopic Properties (e.g., Electronic Circular Dichroism (ECD))

Determining the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. wikipedia.org Electronic Circular Dichroism (ECD) spectroscopy is a powerful experimental technique for this purpose, and its application is greatly enhanced by computational methods. nih.gov

The absolute configuration of a chiral sulfoxide can be determined by comparing its experimental ECD spectrum with the spectrum predicted by time-dependent DFT (TD-DFT) calculations. rsc.org By calculating the ECD spectra for both possible enantiomers, the one that matches the experimental spectrum reveals the correct absolute configuration of the sample.

The exciton (B1674681) chirality method (ECM) is a specific application within ECD that is used to determine the absolute configuration of molecules containing multiple chromophores. nih.gov The sign of the observed Cotton effect in the ECD spectrum can be correlated with the spatial arrangement of these chromophores. rsc.org Computational modeling is often used to confirm the conformation of the molecule and the orientation of the transition dipole moments of the chromophores, which are crucial for the correct application of the ECM. nih.gov For aryl methyl sulfoxides, the analysis of CD spectra provides a practical alternative to more complex techniques for assigning absolute configuration. nih.gov

Computational Analysis of Sulfoxide Electronic Structure and Bonding

Computational methods provide deep insights into the electronic structure and bonding of sulfoxides. These studies are crucial for understanding their reactivity, stability, and spectroscopic properties.

DFT and other ab initio methods are used to calculate various electronic properties, such as molecular orbital energies, charge distributions, and bond orders. illinois.edu For example, the nature of the sulfur-oxygen bond in sulfoxides has been a subject of theoretical investigation. These studies have provided evidence that the S=O bond is highly polar and can be described as a coordinate covalent bond, challenging the concept of hypervalency at the sulfur atom. researchgate.net

Computational studies have also been used to analyze the bonding in metal-sulfoxide complexes. researchgate.netdiva-portal.org These studies can determine whether the sulfoxide coordinates to the metal through the sulfur or the oxygen atom and how this coordination affects the electronic structure of both the sulfoxide and the metal center. For instance, an energy decomposition analysis of 3d transition metal complexes with sulfoxide ligands revealed that in S-bound isomers, the attractive electrostatic and orbital interactions overcome the Pauli repulsion more significantly than in O-bound isomers. researchgate.net

Furthermore, computational analysis can shed light on the electronic structure of radical species derived from sulfoxides and related compounds. For instance, a computational investigation of vicinal disulfoxides and their isomers reported the existence of a weak bond between the two sulfur atoms. acs.org

A summary of computational levels of theory and their applications in studying sulfoxide electronic structure is presented in the table below.

| System/Property | Level of Theory | Key Findings |

| Dimethylsulfoxide (DMSO) Geometry | DFT/B3PW91/6-311++G(3df,3pd) | Provides the best agreement with experimental results for geometrical parameters. researchgate.net |

| Sulfoxide Decomposition | MP2 | Found to be necessary for the correct description of the reaction energetics. illinois.edu |

| Methoxyfuran Thermochemistry | CBS-QB3 and G3MP2B3 | Recommended for calculating ideal gas phase enthalpy of formation. nih.gov |

| 1,3-Diphenylisobenzofuran Photophysics | cam-B3LYP and ωB97X-D | Provided the best agreement with experimental photophysical data. mdpi.com |

| H-bonding in Thiolate Complexes | DFT | The H-bonding interaction is mainly dipolar in nature. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.